2-Ethyl-2-phenylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethyl-2-phenylbutanoic acid and its derivatives involves various chemical and biocatalytic methods. One notable approach is the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a closely related compound, using a recombinant E. coli strain. This method exhibits high catalyst yield and stereoselectivity, highlighting the efficiency of biocatalysis in producing high-purity intermediates for pharmaceutical applications (Ni et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-phenylbutanoic acid is characterized by the presence of an ethyl and a phenyl group attached to a butanoic acid backbone. This structural configuration imparts unique chemical properties to the molecule, such as its reactivity and the ability to participate in various chemical reactions. The compound's structure is crucial for its role as an intermediate in synthesizing complex molecules, including pharmaceuticals.
Chemical Reactions and Properties
2-Ethyl-2-phenylbutanoic acid undergoes various chemical reactions, including esterification, reduction, and carbonylation, due to its functional groups. For instance, the synthesis of tritium, deuterium, and carbon-14 labeled compounds showcases the compound's versatility in creating isotopically labeled molecules for research and development purposes (Ciszewska et al., 1997).
Scientific Research Applications
Biocatalytic Applications
- Biocatalytic Deracemisation : The biocatalytic deracemisation of 2-hydroxy-4-phenylbutanoic acid, closely related to 2-Ethyl-2-phenylbutanoic acid, has been achieved using whole cells of Candida parapsilosis, producing the (S)-enantiomer exclusively with high yield and enantiomeric excess (Chadha & Baskar, 2002).
Synthesis of Chiral Compounds
- Preparation of Enantiomers : A method for preparing both enantiomers of ethyl 2-hydroxy-4-phenylbutanoates, structurally similar to 2-Ethyl-2-phenylbutanoic acid, from l-malic acid has been developed, offering high optical purity and yield (Lin et al., 2001).
Computational and Spectroscopic Studies
- Quantum Computational and Spectroscopic Analysis : Studies involving density functional theory (DFT) calculations, spectroscopic techniques, and ligand-protein docking have been conducted on 2-Phenylbutanoic acid and its derivatives, including 2-hydroxy-2-Phenylbutanoic acid, to analyze their properties and potential drug identification applications (Raajaraman, Sheela, & Muthu, 2019).
Enzymatic Reduction Studies
- Microbial Enantioselective Reduction : Various microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to produce compounds structurally akin to 2-Ethyl-2-phenylbutanoic acid, demonstrating significant enantiomeric excess and conversion rates (Lacerda et al., 2006).
Chemical Synthesis and Evaluation
- Synthesis of Ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate : The synthesis of ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate, structurally similar to 2-Ethyl-2-phenylbutanoic acid, has been achieved from l-malic acid, with application in the preparation of d-homophenylalanine ethyl ester hydrochloride (Lin et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-2-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXQBGGQMBEYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203107 | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-phenylbutanoic acid | |
CAS RN |
5465-28-1 | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5465-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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